1-Amino-3,3-dimethylbutan-2-one
Overview
Description
1-Amino-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dynamics in Plastic Crystalline Phases
1-Amino-3,3-dimethylbutan-2-one, as part of the dimethylbutanol family, contributes to understanding the dynamics in plastic crystalline phases. Research has shown that compounds like 3,3-dimethylbutan-2-ol exhibit rich solid-state polymorphism, including plastic crystalline phases. Studies using fast field cycling 1H NMR relaxometry reveal insights into molecular motions, reorientations, and self-diffusion in these phases (Carignani et al., 2018).
Synthesis of Amino Alcohol Catalysts
This compound derivatives have been synthesized for use as amino alcohol catalysts in asymmetric alkylation of aldehydes. For example, the preparation of (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, based on the resolution of the racemate, has been described for the asymmetric ethylation of trans-crotonaldehyde (Hoard et al., 1999).
Incorporation into Beta-Peptides
Research has been conducted on incorporating derivatives of this compound into beta-peptides. This includes the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their integration into rigid beta-peptides, offering insights into peptide structure and dynamics (Izquierdo et al., 2005).
Study in Mutagenesis
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a derivative, has been studied for its role in mutagenesis. Research shows it can inhibit the binding activity of T4 endonuclease V to UV-damaged DNA, thus providing insights into DNA repair mechanisms and co-mutagenic effects (Shimoi et al., 1996).
Structure Elucidation in Drug Design
The compound has been investigated in the context of designer drugs, aiding in the structure elucidation of complex molecules. For example, detailed NMR and mass spectrometric techniques have been used to elucidate the structure of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide (Girreser et al., 2016).
Stevens Rearrangement in Organic Chemistry
3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, related to this compound, have been used in the Stevens rearrangement, a notable reaction in organic synthesis (Manukyan, 2015).
Safety and Hazards
1-Amino-3,3-dimethylbutan-2-one is flammable . It can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRUQUJSMFWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330112 | |
Record name | 1-amino-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-91-2 | |
Record name | 1-amino-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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